2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride
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Overview
Description
“2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1,3-diazole and is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, has a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Potential
Some derivatives of imidazole have shown good antimicrobial potential . This suggests that “2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride” could potentially be used in the development of new antimicrobial agents.
Antitumor Potential
There is evidence that certain imidazole derivatives have antitumor potential . For example, one study found promising results for a complex towards the HeLa cell line . This suggests that “2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride” could potentially be used in cancer research and treatment.
Synthesis of Imidazoles
The compound could be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Production of Di- and Tri-substituted Imidazolones
The compound could potentially be used in the production of di- and tri-substituted imidazolones . These are important in various chemical reactions and processes.
Research into Meteor Trail Radio Emission
While not directly related to the compound itself, the term “EN300-1708855” is associated with a scientific research project that addresses the relatively recently observed phenomenon of radio wave emission by meteor trails . This project uses radio and video measurements to explore the structure, time evolution, and formation mechanism of the meteor radio emissions .
Mechanism of Action
Target of action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of imidazole derivatives can vary widely based on their structure and the target they interact with. For example, some imidazole derivatives can inhibit specific enzymes, while others might interact with cell receptors .
Biochemical pathways
Imidazole is a core component of several important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Therefore, imidazole derivatives can potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely depending on their structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and mode of action. They can have effects ranging from antimicrobial activity to anti-inflammatory effects .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4,7H2,1-2H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOKOZUUPWDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NCCN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.